![molecular formula C21H26N2O5S B2760085 4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-62-8](/img/structure/B2760085.png)

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

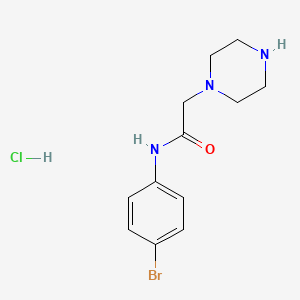

The compound appears to be a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]oxazepin ring and the attachment of the ethoxy, methyl, and sulfonamide groups. However, without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be complex due to the presence of multiple functional groups and a cyclic structure. The benzo[b][1,4]oxazepin ring adds to this complexity.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, and the ethoxy group might undergo reactions typical of ethers.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it might have a relatively high molecular weight due to its complexity, and its solubility would depend on the specific functional groups present.Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups shows promise for photodynamic therapy (PDT) applications. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them potential candidates as Type II photosensitizers for cancer treatment in PDT, highlighting their significant role in medical research aimed at developing more effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Carbonic Anhydrase Inhibition

Research on benzenesulfonamide derivatives also extends to antimicrobial activities and inhibition of carbonic anhydrase, an enzyme critical for various physiological functions. For instance, compounds synthesized from benzenesulfonamides have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in developing new therapeutic agents targeting specific physiological pathways (Gul et al., 2016).

Environmental and Industrial Applications

The environmental presence and impact of benzenesulfonamide compounds, along with benzotriazole and benzothiazole derivatives, have been studied, revealing their ubiquity as emerging contaminants due to their widespread use in industrial and household applications. Such studies are crucial for understanding the environmental persistence and potential health impacts of these compounds, guiding regulations and the development of safer alternatives (Maceira, Marcé, & Borrull, 2018).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on its specific hazards.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity if it’s intended to be a drug.

properties

IUPAC Name |

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-6-27-18-10-8-16(11-14(18)2)29(25,26)22-15-7-9-19-17(12-15)23(5)20(24)21(3,4)13-28-19/h7-12,22H,6,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXNOZAHUYSAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)

![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)

![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)